

Application Note: Quantitative Analysis of Enterolactone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Enterolactone-d6

Cat. No.: B12413625

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Abstract

This application note details a robust and sensitive method for the quantification of enterolactone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs **Enterolactone-d6** as a stable isotopically labeled (SIL) internal standard to ensure high accuracy and precision.^[1] The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis.^{[2][3]} This method has been validated according to bioanalytical method validation guidelines, demonstrating excellent performance in linearity, precision, accuracy, and sensitivity.^{[4][5]}

Introduction

Enterolactone is a mammalian lignan produced by the gut microbiota from dietary plant lignans found in foods like whole grains, flaxseed, and vegetables.^{[6][7]} As a phytoestrogen, it has garnered significant interest due to its potential role in modulating estrogen receptor activity and influencing the risk of hormone-dependent cancers and cardiovascular disease.^{[6][8][9]} Accurate quantification of enterolactone in plasma is crucial for epidemiological studies and clinical research to understand its bioavailability and physiological effects.^{[10][11]} This protocol provides a validated LC-MS/MS method for the selective and sensitive measurement of enterolactone in plasma.

Experimental Protocol

Materials and Reagents

- Enterolactone (Analyte) and **Enterolactone-d6** (Internal Standard, IS) standards
- LC-MS/MS grade Acetonitrile (ACN), Methanol (MeOH), and Water
- LC-MS grade Formic Acid
- Human plasma (K2-EDTA)
- Polypropylene microcentrifuge tubes (1.5 mL)

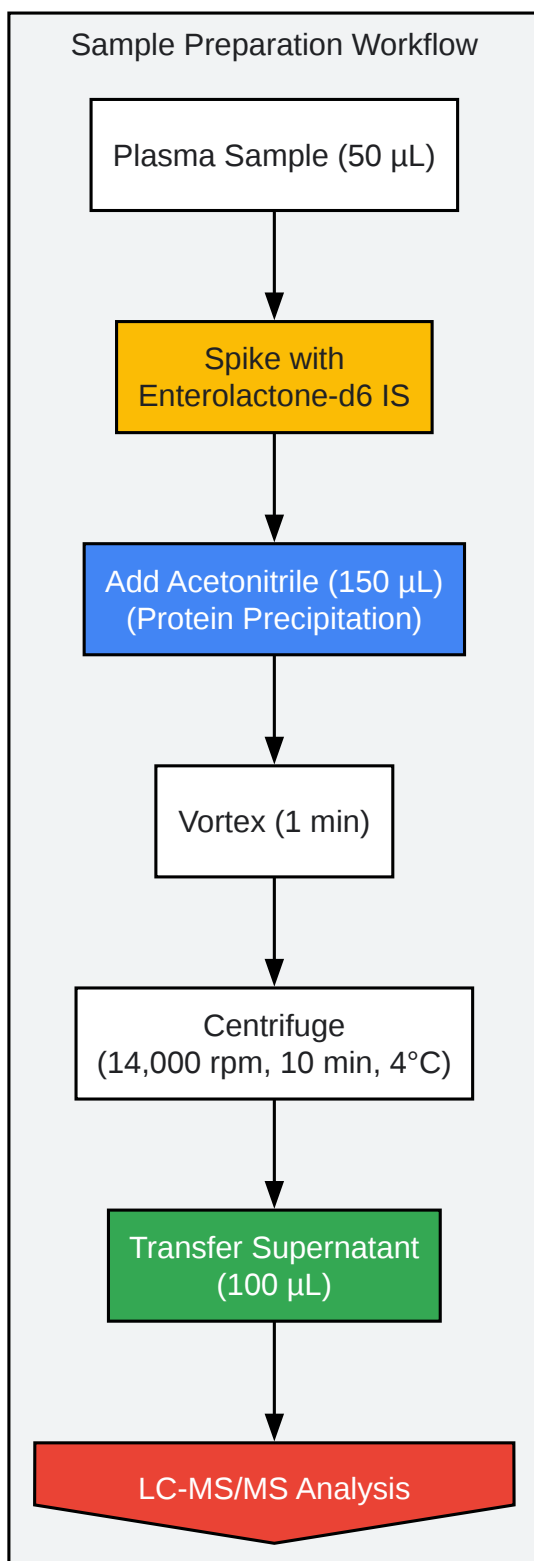
Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of enterolactone and **Enterolactone-d6** in methanol.
- Working Standard Solutions: Serially dilute the enterolactone stock solution with 50:50 ACN:H₂O to prepare calibration standards.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the **Enterolactone-d6** stock solution in 50:50 ACN:H₂O.

Sample Preparation

The sample preparation consists of a simple protein precipitation step.

- Aliquot 50 µL of plasma samples, calibration standards, or quality control (QC) samples into 1.5 mL microcentrifuge tubes.
- Add 10 µL of the IS Working Solution (100 ng/mL **Enterolactone-d6**) to all tubes except for the blank matrix samples.
- Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
- Vortex the tubes vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.



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Figure 1. Workflow for plasma sample preparation.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[\[2\]](#)

| Parameter | Condition |
|-------------------|---|
| LC Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2 μ m) [12] |
| Mobile Phase A | Water with 0.1% Formic Acid [2] [12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid [2] [12] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 15% B, increase to 75% B over 2 min, hold for 0.5 min, return to initial conditions. [2] |
| Total Run Time | ~4.5 minutes [2] |
| Injection Volume | 5 μ L |
| Ionization Mode | ESI Negative [2] |
| Source Temp. | 450 $^{\circ}$ C [13] |
| Ion Spray Voltage | -4500 V [13] |

Data and Results

Mass Spectrometry

The analytes were monitored using Multiple Reaction Monitoring (MRM). The optimized transitions and parameters are summarized below.[\[13\]](#)[\[14\]](#)[\[15\]](#)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Declustering Potential (DP) |
|------------------|--------------------|------------------|-----------------------|-----------------------------|
| Enterolactone | 297.1 | 133.1 | -35 eV | -80 V |
| Enterolactone-d6 | 303.1 | 137.1 | -35 eV | -80 V |

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.^{[4][16]}

Calibration Curve The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL.

| Parameter | Result |
|-------------------------------|------------------------------------|
| Concentration Range | 0.5 - 200 ng/mL |
| Regression Model | Linear, 1/x ² weighting |
| Correlation (r ²) | > 0.995 |
| LLOQ | 0.5 ng/mL |

Precision and Accuracy Intra- and inter-day precision and accuracy were assessed using QC samples at three concentration levels.

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
|----------|------------------|---------------------------------|---------------------------------|----------------------------------|----------------------------------|
| LQC | 1.5 | < 10% | < 12% | ± 8% | ± 10% |
| MQC | 50 | < 8% | < 10% | ± 6% | ± 9% |
| HQC | 150 | < 7% | < 9% | ± 5% | ± 7% |

Acceptance criteria for precision (%CV) and accuracy (%Bias) are typically within ±15% (±20% at the LLOQ).[2][16]

Recovery and Matrix Effect

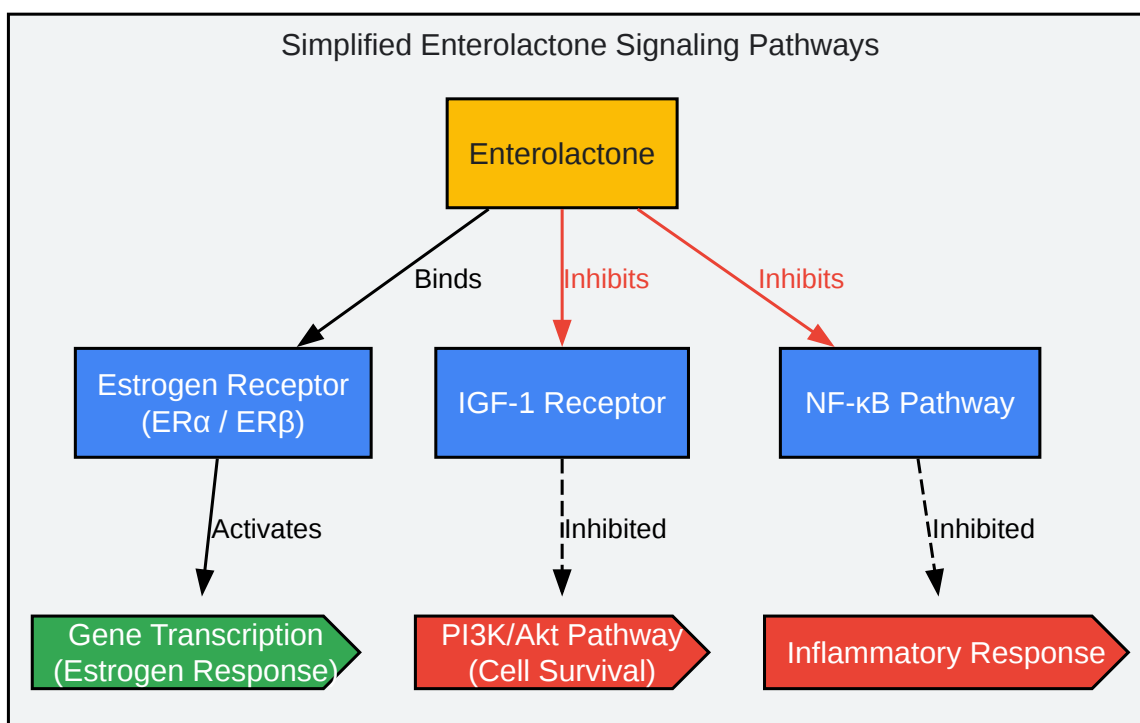
| Parameter | LQC | MQC | HQC |
|---------------------|------|-------|------|
| Extraction Recovery | ~92% | ~95% | ~94% |
| Matrix Effect | ~98% | ~101% | ~99% |

Values close to 100% indicate minimal matrix suppression or enhancement and high recovery.[4]

Biological Context: Enterolactone Signaling

Enterolactone exerts its biological effects primarily through modulation of estrogen signaling pathways.[6] It can bind to estrogen receptors (ER α and ER β), initiating downstream signaling

cascades.[17] Additionally, enterolactone has been shown to inhibit Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling and modulate the NF- κ B pathway, which are crucial in cell proliferation and inflammation, respectively.[18][19]



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Figure 2. Key signaling pathways modulated by enterolactone.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of enterolactone in human plasma. The simple sample preparation and short analytical run time make it ideal for application in large-scale clinical and epidemiological research, facilitating further investigation into the role of this important lignan in human health and disease.

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